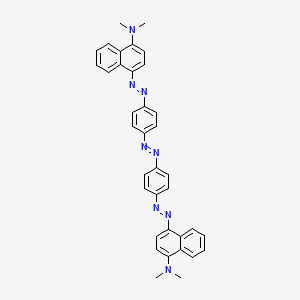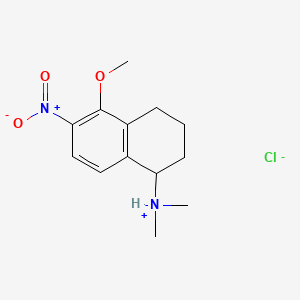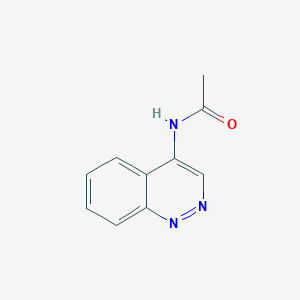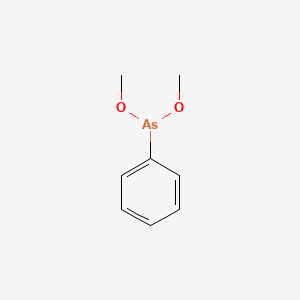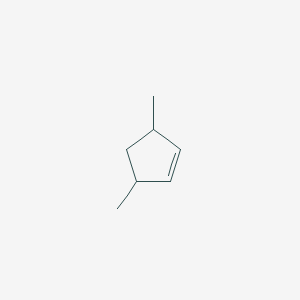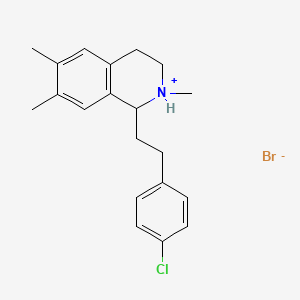
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate is a coordination complex that features a combination of organic and inorganic components. This compound is notable for its applications in catalysis and organic synthesis, particularly in the field of homogeneous catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate typically involves the coordination of iridium with the organic ligands (1Z,5Z)-cycloocta-1,5-diene, 2H-pyridin-2-ide, and tricyclohexylphosphane. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The hexafluorophosphate anion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired complex.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of the organic ligands.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium oxides, while substitution reactions can produce new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, the compound’s catalytic properties are explored for potential applications in drug synthesis and development. Its ability to catalyze specific reactions can be harnessed to create complex molecules with pharmaceutical relevance.
Industry
In the industrial sector, the compound is used in processes that require efficient and selective catalysis. Its applications range from the production of fine chemicals to the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate involves the coordination of the iridium center with the organic ligands, which facilitates various catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and facilitating their transformation into products. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;ruthenium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- (1Z,5Z)-cycloocta-1,5-diene;palladium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate lies in its iridium center, which provides distinct catalytic properties compared to similar compounds with ruthenium or palladium centers. Iridium complexes are known for their high stability and ability to facilitate a wide range of reactions, making this compound particularly valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C31H49F6IrNP2-2 |
|---|---|
Poids moléculaire |
803.9 g/mol |
Nom IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate |
InChI |
InChI=1S/C18H33P.C8H12.C5H4N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-4H;;/q;;2*-1;/b;2-1-,8-7-;;; |
Clé InChI |
TWHGSZDVKJKALE-KJWGIZLLSA-N |
SMILES isomérique |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1/C=C\CC/C=C\C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
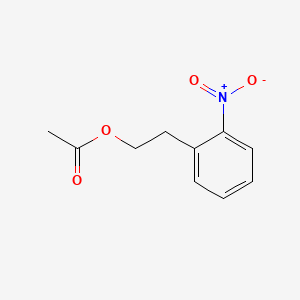
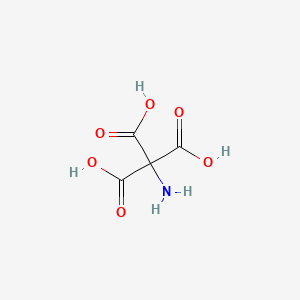
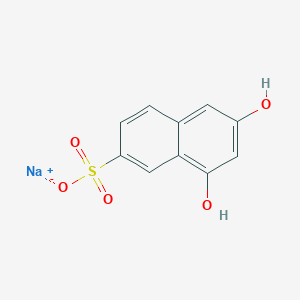
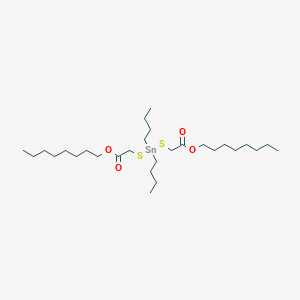

![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
